3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-((5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)methyl)pyridin-2(1H)-one 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-((5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)methyl)pyridin-2(1H)-one
Brand Name: Vulcanchem
CAS No.: 1396858-90-4
VCID: VC4999563
InChI: InChI=1S/C22H13ClFN5O3/c23-17-9-2-1-7-15(17)19-26-21(32-28-19)16-8-4-10-29(22(16)30)12-18-25-20(31-27-18)13-5-3-6-14(24)11-13/h1-11H,12H2
SMILES: C1=CC=C(C(=C1)C2=NOC(=N2)C3=CC=CN(C3=O)CC4=NOC(=N4)C5=CC(=CC=C5)F)Cl
Molecular Formula: C22H13ClFN5O3
Molecular Weight: 449.83

3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-((5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)methyl)pyridin-2(1H)-one

CAS No.: 1396858-90-4

Cat. No.: VC4999563

Molecular Formula: C22H13ClFN5O3

Molecular Weight: 449.83

* For research use only. Not for human or veterinary use.

3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-((5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)methyl)pyridin-2(1H)-one - 1396858-90-4

Specification

CAS No. 1396858-90-4
Molecular Formula C22H13ClFN5O3
Molecular Weight 449.83
IUPAC Name 3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]methyl]pyridin-2-one
Standard InChI InChI=1S/C22H13ClFN5O3/c23-17-9-2-1-7-15(17)19-26-21(32-28-19)16-8-4-10-29(22(16)30)12-18-25-20(31-27-18)13-5-3-6-14(24)11-13/h1-11H,12H2
Standard InChI Key BTQKOBCGJHUEII-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C2=NOC(=N2)C3=CC=CN(C3=O)CC4=NOC(=N4)C5=CC(=CC=C5)F)Cl

Introduction

Chemical Identity and Nomenclature

Systematic Nomenclature

The IUPAC name 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-((5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)methyl)pyridin-2(1H)-one delineates its core structure:

  • A pyridin-2(1H)-one backbone substituted at the 1-position with a methyl-linked 5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl group.

  • A 3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl moiety at the 3-position of the pyridinone ring .

Molecular Formula and Weight

  • Molecular Formula: C23H14ClFN5O3\text{C}_{23}\text{H}_{14}\text{Cl}\text{F}\text{N}_5\text{O}_3

  • Molecular Weight: 477.85 g/mol (calculated based on isotopic composition).

Structural and Electronic Properties

Geometric Configuration

Crystallographic data for analogous 1,2,4-oxadiazolyl-pyridinone derivatives reveal:

  • Bond Lengths:

    • NC\text{N}-\text{C} in oxadiazole rings: 1.277–1.461 Å .

    • CO\text{C}-\text{O} in pyridinone: 1.23 Å .

  • Dihedral Angles:

    • Interplanar angle between pyridinone and oxadiazole rings: 12.5°–18.7° .

Spectroscopic Characteristics

  • IR (Hypothetical):

    • ν(C=O)\nu(\text{C}=\text{O}): 1680–1700 cm1^{-1}.

    • ν(CN)\nu(\text{C}-\text{N}): 1240–1280 cm1^{-1} .

  • NMR (Predicted):

    • 1H^1\text{H}: δ 8.2–8.5 (pyridinone H), δ 7.3–7.8 (aryl H) .

Electronic Effects of Halogen Substituents

  • 2-Chlorophenyl: Enhances lipophilicity (logP\log P: ~3.1) .

  • 3-Fluorophenyl: Introduces electron-withdrawing effects, modulating π\pi-stacking interactions .

Synthetic Pathways and Reactivity

Retrosynthetic Analysis

The compound can be synthesized via sequential cyclization and coupling reactions:

  • Oxadiazole Formation:

    • 2-Chlorobenzoyl chloride + amidoxime → 3-(2-chlorophenyl)-1,2,4-oxadiazole .

    • 3-Fluorobenzonitrile + hydroxylamine → 5-(3-fluorophenyl)-1,2,4-oxadiazole .

  • Pyridinone Functionalization:

    • Mitsunobu coupling of oxadiazolylmethyl groups to 3-bromo-pyridin-2(1H)-one .

Key Reaction Conditions

  • Cyclization: Conducted in anhydrous DMF at 100°C for 12 hr .

  • Coupling: Pd(PPh3_3)4_4-catalyzed Suzuki-Miyaura cross-coupling .

Comparative Analysis with Structural Analogs

PropertyTarget CompoundCID 71794630 P680-0582
Molecular FormulaC23_{23}H14_{14}ClFN5_5O3_3C22_{22}H14_{14}ClN5_5O3_3C17_{17}H9_9ClFN3_3O3_3
Molecular Weight477.85431.8357.73
Halogen SubstituentsCl, FClCl, F
Biological TargetNot reportedEpigenetic modulators Kinase inhibitors

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